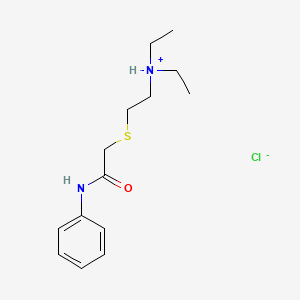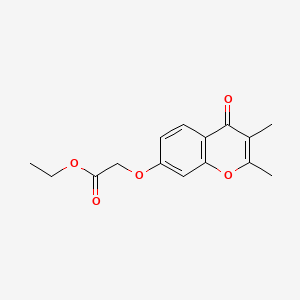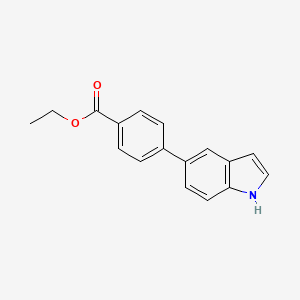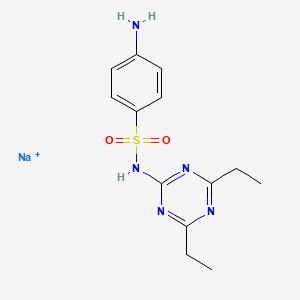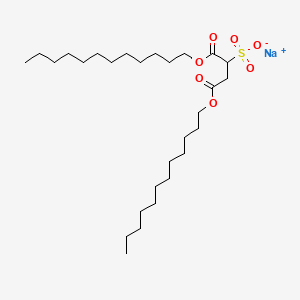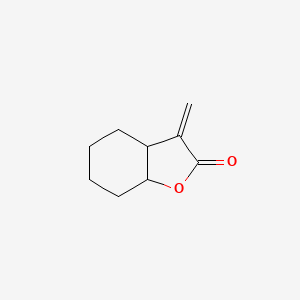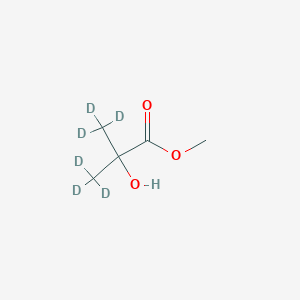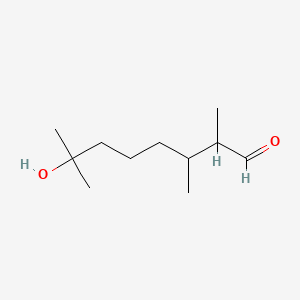![molecular formula C23H30N2O5 B13744089 tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CIVENTICHEM CV-4039 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary to CiVentiChem and are not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to achieve the desired chemical structure.
Industrial Production Methods
CiVentiChem, an ISO-certified company, specializes in the custom manufacturing of advanced intermediates, specialty chemicals, and active pharmaceutical ingredients (APIs). The industrial production of CIVENTICHEM CV-4039 is carried out in their state-of-the-art facilities, which include multi-purpose manufacturing units capable of handling various reaction conditions and scales .
Analyse Des Réactions Chimiques
Types of Reactions
CIVENTICHEM CV-4039 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chemical structure.
Common Reagents and Conditions
The reactions involving CIVENTICHEM CV-4039 typically require common organic reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, including temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of CIVENTICHEM CV-4039 depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Applications De Recherche Scientifique
CIVENTICHEM CV-4039 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of CIVENTICHEM CV-4039 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to CIVENTICHEM CV-4039 include:
- Carbamic acid derivatives with similar structural features.
- Other esters of N-[(1S)-2-(methoxymethylamino)-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-.
Uniqueness
CIVENTICHEM CV-4039 is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C23H30N2O5 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C23H30N2O5/c1-23(2,3)30-22(27)24-20(21(26)25(4)28-5)15-17-11-13-19(14-12-17)29-16-18-9-7-6-8-10-18/h6-14,20H,15-16H2,1-5H3,(H,24,27)/t20-/m0/s1 |
Clé InChI |
CDULJUABPASGCG-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N(C)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


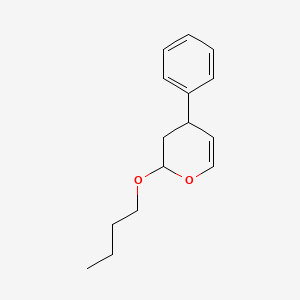
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
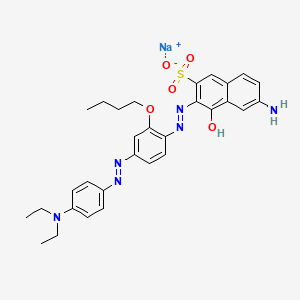
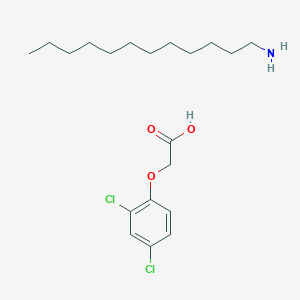
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
